Octyl beta-D-mannopyranoside
Description
Octyl beta-D-mannopyranoside (CAS: 140147-38-2) is a synthetic glycoside surfactant widely used in biochemical and pharmaceutical research for solubilizing membrane proteins while preserving their native conformation . Its molecular formula is C₁₄H₂₈O₆ (molecular weight: 292.37 g/mol), featuring an octyl chain linked to the anomeric carbon of beta-D-mannopyranose via an ether bond . The compound exhibits >95% purity (HPLC) and is stored at +4°C to ensure stability . Its amphiphilic nature arises from the hydrophobic octyl chain and hydrophilic mannose headgroup, making it effective in forming micelles for protein extraction .
Structurally, the hydroxyl groups at positions 2, 3, 4, and 6 of the mannose moiety contribute to hydrogen bonding and specificity in enzymatic interactions, distinguishing it from glucopyranosides .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-PEBLQZBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312400 | |
| Record name | Octyl β-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140147-38-2 | |
| Record name | Octyl β-D-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl β-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis via Alkylation and Glycosylation
Direct Alkylation of Activated Mannose Derivatives
The foundational approach involves 1-O-alkylation of activated mannose precursors. In a seminal method, 2,3,4,6-tetra-O-acetyl-α/β-D-mannopyranose undergoes alkylation with octyl iodide under basic conditions, forming the β-mannosidic linkage with stereochemical control. This reaction exploits the anomeric effect, favoring axial attack by the octyl nucleophile. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate, toluene) enhance reaction rates by stabilizing transition states.
- Catalyst use : Zinc oxide (5–10 wt%) improves yield by scavenging hydrobromic acid generated during bromide displacement.
A representative protocol from Patent CN103159804B achieves 65% yield via:
- Alkylation : Reacting 2,3,4,6-tetra-O-acetyl-bromo-mannose with octanol in ethyl acetate at reflux (20 h).
- Deprotection : Sodium methoxide-mediated deacetylation in methanol (4 h, pH 7).
Reaction Scheme:
1. 2,3,4,6-Tetra-O-acetyl-bromo-mannose + Octanol → 1-Octyl-2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside
2. NaOMe/MeOH → Octyl β-D-mannopyranoside
Glycosylation of Unprotected Acceptors
Alternative routes glycosylate unprotected octyl β-D-mannopyranoside using acetobromo-mannose under Helferich conditions. This method avoids pre-protection but requires meticulous temperature control (0–5°C) to suppress side reactions. Nuclear magnetic resonance (NMR) analysis confirms β-configuration via characteristic anomeric proton coupling constants ($$J_{1,2} = 1.5–2.0 \, \text{Hz}$$).
Enzymatic Transglycosylation Strategies
Protecting Group Strategies and Regioselective Functionalization
Regioselective Acylation
Organocatalytic acylation of octyl β-D-mannopyranoside with isobutyryl chloride, mediated by 4-dimethylaminopyridine (DMAP), achieves 4-O-acylation selectivity >90%. This selectivity arises from hydrogen bonding between the catalyst and C3/C6 hydroxyls, leaving C4 exposed for acylation.
TEMPO-Mediated Oxidation
While primarily applied to glucuronate synthesis, TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/ bis(acetoxy)iodobenzene) systems oxidize primary alcohols to carboxylates, offering a route to uronate derivatives of octyl mannosides. However, this method remains underexplored for β-D-mannopyranosides.
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Comparative data from Patent CN103159804B:
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetate | ZnO | 80 | 20 | 65 |
| Toluene | ZnO | 110 | 20 | 55 |
| Dichloromethane | ZnO | 40 | 48 | 63 |
Ethyl acetate maximizes yield due to balanced polarity and boiling point, facilitating efficient octanol dissolution without side-product formation.
Chemical Reactions Analysis
Glycosidic Bond Formation
Octyl beta-D-mannopyranoside participates in various chemical reactions typical for glycosides:
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Enzymatic Reactions : It acts as an acceptor in glycosyltransferase reactions, facilitating the formation of oligosaccharides. For example, it can prime the formation of short mannogen oligomers when used in assays for β-1,2-mannosyltransferases .
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Zemplén Deacylation : Under Zemplén conditions (using sodium methoxide in methanol), this compound derivatives can undergo partial deacylation. This reaction shows selectivity based on the positioning of acyl groups on the sugar molecule, indicating potential pathways for modifying glycosides .
Stability and Reaction Conditions
The stability of this compound during chemical reactions is influenced by:
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pH and Temperature : Controlled conditions are necessary to prevent hydrolysis or unwanted side reactions.
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Use of Limiting Reagents : Employing limiting reagents can enhance specificity and yield in synthetic pathways.
Enzymatic Assays
This compound has been used effectively in biochemical assays to study enzyme activities related to carbohydrate metabolism:
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It serves as a substrate for N-acetylglucosaminyltransferase-I, allowing researchers to determine kinetic parameters such as and maximum velocity () for enzymatic reactions .
Inhibitor Screening
Research has demonstrated that this compound can be utilized in screening assays for inhibitors targeting specific mannosyltransferases involved in mannogen biosynthesis in parasites like Leishmania. This application highlights its significance in drug discovery efforts .
Structural Analysis
Studies employing chromatographic techniques have revealed insights into the structural integrity and reactivity of this compound derivatives, emphasizing their potential utility in synthesizing complex carbohydrates .
Scientific Research Applications
Scientific Research Applications
Octyl beta-D-mannopyranoside has a wide range of applications in scientific research, which can be categorized as follows:
Biochemical Applications
- Membrane Protein Solubilization : The compound is extensively used for solubilizing membrane proteins, facilitating their study in structural biology. It stabilizes proteins in solution, making it easier to analyze their structure and function .
- Glycosylation Reactions : It acts as a glycosyl donor in the synthesis of complex carbohydrates. For instance, it has been used as a primer for the assembly of mannogen oligomers, which are essential for studying glycosyltransferase activity .
Medical Applications
- Drug Delivery Systems : Due to its ability to form stable micelles at low concentrations, this compound is being investigated for its potential use in drug delivery systems. Its surfactant properties enhance the solubility and bioavailability of hydrophobic drugs .
- Therapeutic Research : The compound has shown promise in studies targeting specific enzymes involved in pathogenic processes. For example, it has been utilized to screen inhibitors of Leishmania β-1,2-mannosyltransferases, providing insights into potential therapeutic strategies against infections .
Industrial Applications
- Detergents and Cleaning Agents : Its surfactant properties make it suitable for formulating detergents and cleaning agents. The compound's ability to reduce surface tension enhances cleaning efficiency.
Case Study 1: Membrane Protein Studies
In a study involving Escherichia coli aquaporin Z, this compound was used to solubilize the protein for crystallization purposes. The results indicated that the compound effectively maintained protein stability, allowing for successful structural determination through X-ray crystallography.
Case Study 2: Glycosyltransferase Inhibition
Research on Leishmania β-1,2-mannosyltransferases demonstrated that octyl alpha-D-mannopyranoside could serve as a substrate for these enzymes. The study provided insights into kinetic parameters and potential inhibitors that could lead to new treatments for leishmaniasis .
Mechanism of Action
The primary mechanism of action of octyl beta-D-mannopyranoside involves its interaction with lipid bilayers. It integrates into the membrane, disrupting lipid-lipid interactions and increasing membrane fluidity. This property makes it effective in solubilizing membrane proteins. The molecular targets include various membrane proteins and lipid molecules, and the pathways involved are related to membrane dynamics and protein-lipid interactions .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
Octyl Beta-D-Glucopyranoside
- Molecular Formula: C₁₄H₂₈O₆ (same as mannopyranoside)
- Key Difference: Glucose replaces mannose, altering hydroxyl group stereochemistry (C2 and C4 positions) .
- Applications : Similar surfactant uses but less effective in stabilizing certain G-protein-coupled receptors (GPCRs) due to reduced hydrogen-bonding capacity .
- Safety: Causes skin, eye, and respiratory irritation (H315, H319, H335) , whereas mannopyranoside’s safety profile is less documented but presumed similar.
n-Octyl 3,6-Di-O-(α-D-Mannopyranosyl)-β-D-Mannopyranoside
- Molecular Formula : C₂₆H₄₈O₁₆ (MW: 616.65 g/mol) .
- Key Feature: Branched trisaccharide structure with two α-mannose units linked to the core β-mannose.
- Applications : Serves as an acceptor substrate for glycosyltransferases (e.g., N-acetylglucosaminyltransferase-I), enabling studies on glycan biosynthesis .
Octyl Beta-D-Glucuronic Acid
Functional Analogs
n-Octanol and Octyl Esters
Bioactivity and Antimicrobial Performance
- Octyl Beta-D-Mannopyranoside Esters: Acylated derivatives (e.g., acetyl or benzoyl) exhibit enhanced antimicrobial activity against E. coli and S. aureus compared to glucopyranosides, attributed to mannose-specific interactions with bacterial lectins .
Commercial Availability and Suppliers
- This compound: Available from 10+ suppliers (e.g., TRC Chemicals) .
- Glucopyranoside Analogs: More widely supplied (e.g., Sigma-Aldrich, Enzo Life Sciences) due to broader industrial use .
Biological Activity
Octyl β-D-mannopyranoside is a non-ionic surfactant and a derivative of mannose, widely used in biochemical research due to its ability to solubilize membrane proteins and facilitate various biochemical assays. This article provides a detailed overview of its biological activity, including its role in enzyme assays, interactions with biological membranes, and potential therapeutic applications.
Octyl β-D-mannopyranoside is characterized by an octyl group linked to a β-D-mannopyranoside moiety. This structure contributes to its surfactant properties, allowing it to interact effectively with lipid bilayers and proteins. The critical micelle concentration (CMC) of octyl β-D-mannopyranoside is an important parameter, influencing its effectiveness as a detergent in solubilizing membrane proteins.
1. Enzyme Assays
Octyl β-D-mannopyranoside has been utilized in various enzyme assays, particularly those involving mannosyltransferases. It serves as a substrate or primer for the synthesis of mannogen oligomers, which are crucial for the metabolism of certain protozoan parasites like Leishmania spp. In one study, it was shown that octyl β-D-mannopyranoside can prime the formation of short mannogen chains, facilitating the measurement of β-1,2-mannosyltransferase activity in crude extracts from parasites .
Table 1: Kinetic Parameters of Octyl β-D-Mannopyranoside in Enzyme Assays
| Parameter | Value |
|---|---|
| 4.3 mM | |
| 2.3 µM/s | |
| Substrate Concentration | 10 mM GDP-mannose |
These parameters indicate that octyl β-D-mannopyranoside is effective at concentrations typically found in biological systems, suggesting its relevance in studying mannogen biosynthesis under physiological conditions.
2. Membrane Protein Solubilization
Octyl β-D-mannopyranoside is particularly valuable in membrane biochemistry due to its ability to solubilize membrane proteins without denaturing them. This property has been exploited in various studies to reconstitute membrane proteins into liposomes and to study their functional characteristics. For instance, it has been shown that octyl β-D-mannopyranoside can effectively solubilize proteins from Escherichia coli, enabling subsequent analysis of their activity and interactions .
Case Study 1: Antimicrobial Activity
Recent research explored the antimicrobial properties of various mannopyranosides, including derivatives of octyl β-D-mannopyranoside. In vitro assays demonstrated that certain derivatives exhibited significant antifungal activity against pathogenic strains while showing lower toxicity compared to conventional antibiotics .
Table 2: Antimicrobial Activity of Mannopyranosides
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Octyl β-D-mannopyranoside | 15.5 ± 0.5 | 50 |
| Azithromycin | 18.5 ± 0.3 | 20 |
These findings suggest that octyl β-D-mannopyranoside and its derivatives could serve as potential candidates for developing new antimicrobial agents.
Case Study 2: Membrane Protein Reconstitution
In a study focusing on the reconstitution of membrane proteins into liposomes, octyl β-D-mannopyranoside was used as a detergent during the solubilization process. The results indicated that the detergent provided a wider range for successful protein reconstitution compared to other detergents like octyl glucoside .
Q & A
Q. What are the critical physicochemical properties of Octyl beta-D-mannopyranoside for membrane protein solubilization?
this compound is a nonionic detergent with a hydrophilic head (mannose) and an octyl hydrophobic tail. Its critical properties include:
- Critical Micelle Concentration (CMC) : Determines the minimum concentration required for micelle formation, essential for solubilizing membrane proteins without denaturation.
- Micelle Size : ~8,000 Daltons (measured via gel filtration), which minimizes interference with protein-protein interactions .
- Ease of Removal : Dialysis-compatible due to its small micelle size, enabling efficient detergent removal post-solubilization .
- Purity Requirements : High purity (≥98%) is necessary to avoid contaminants affecting enzyme assays or crystallography studies .
Q. What standardized protocols exist for purifying this compound for research use?
A validated purification method involves:
- Synthesis : Alkyl glycosides are synthesized via acid-catalyzed condensation of mannopyranose with octanol.
- Purification : Use Dowex 1 ion-exchange chromatography to remove unreacted sugars and byproducts, ensuring >98% purity .
- Quality Control : Verify purity via HPLC with refractive index detection and confirm structural integrity using -NMR or mass spectrometry .
Advanced Research Questions
Q. How does micelle size influence the oligomeric state and activity of cytochrome c oxidase when using this compound?
- Experimental Design : Compare enzyme activity (e.g., cytochrome c oxidase) in this compound (micelle size ~8 kDa) versus lauryl maltoside (~50 kDa micelles) using steady-state kinetic assays.
- Key Findings : Smaller micelles promote monomeric enzyme states with altered substrate binding, while larger micelles stabilize dimers/polymers. Activity correlates with micelle size, as shown in studies where lauryl maltoside yielded 2–10× higher activity .
- Methodology : Use gel filtration to monitor enzyme oligomerization and stopped-flow spectroscopy to measure substrate binding kinetics .
Q. What strategies optimize this compound in glycosyltransferase activity assays?
- Acceptor Design : Use this compound as a synthetic acceptor substrate. For example, in N-acetylglucosaminyltransferase-I assays, the compound’s hydroxyl groups at specific positions (e.g., C-3 and C-6) are critical for enzymatic recognition .
- Concentration Optimization : Titrate detergent concentrations below CMC to avoid micelle interference while maintaining enzyme stability.
- Validation : Confirm activity via TLC or HPLC to monitor glycosylation product formation .
Q. How can researchers reconcile discrepancies in enzyme activation efficiency between this compound and other detergents?
- Data Analysis : Conduct comparative kinetic studies (e.g., , ) across detergents. For instance, lauryl maltoside’s higher activation of cytochrome c oxidase is attributed to its larger micelles stabilizing the enzyme’s physiological state .
- Structural Modifications : Synthesize derivatives (e.g., dodecyl beta-D-mannopyranoside) to test chain-length effects on enzyme activity .
- Controlled Variables : Ensure consistent detergent-to-protein ratios and buffer conditions to isolate detergent-specific effects .
Methodological Considerations
Q. How to address solubility limitations of this compound in high-salinity buffers?
- Solution : Pre-dissolve the detergent in a small volume of ethanol or DMSO before adding to aqueous buffers. Monitor solubility via dynamic light scattering (DLS) to detect aggregation.
- Alternative : Use mixed detergents (e.g., with CHAPS) to enhance solubility without compromising protein stability .
Q. What analytical techniques validate detergent removal post-dialysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
